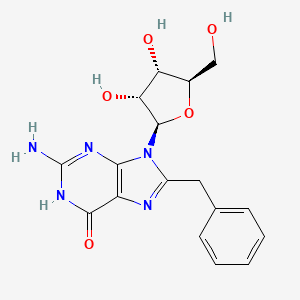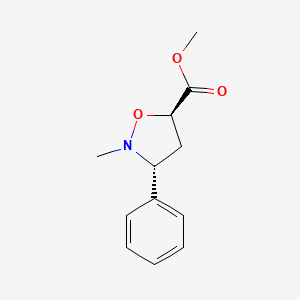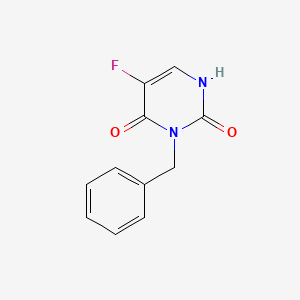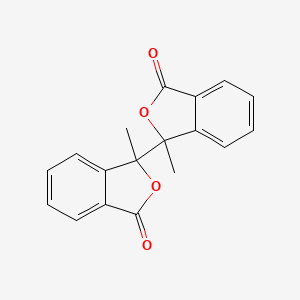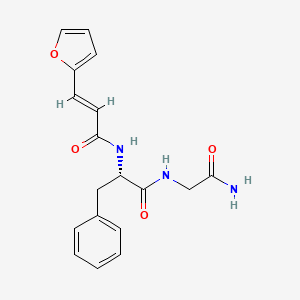![molecular formula C16H17I3N2O2 B12901303 2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82559-80-6](/img/structure/B12901303.png)
2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with three iodine atoms and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Iodination of Benzamide: The benzamide core is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Coupling Reaction: The isoxazole ring is then coupled to the iodinated benzamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated synthesis platforms for the coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study the function of isoxazole-containing molecules in biological systems.
Industrial Applications: It can be used in the synthesis of more complex organic molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in cell division.
Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Triiodobenzamide: Similar structure but lacks the isoxazole ring.
N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide: Similar structure but lacks the iodine substitutions.
Uniqueness
2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is unique due to the presence of both the isoxazole ring and the tri-iodinated benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
82559-80-6 |
|---|---|
Fórmula molecular |
C16H17I3N2O2 |
Peso molecular |
650.03 g/mol |
Nombre IUPAC |
2,3,5-triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H17I3N2O2/c1-4-16(3,5-2)12-8-13(23-21-12)20-15(22)10-6-9(17)7-11(18)14(10)19/h6-8H,4-5H2,1-3H3,(H,20,22) |
Clave InChI |
KZEAIOXEMLXJSF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C(=CC(=C2)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
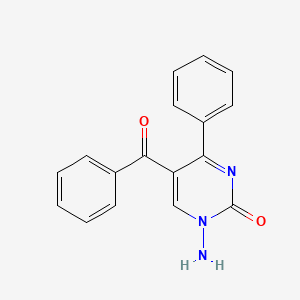
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
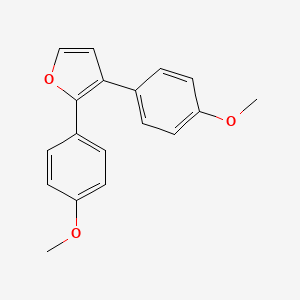
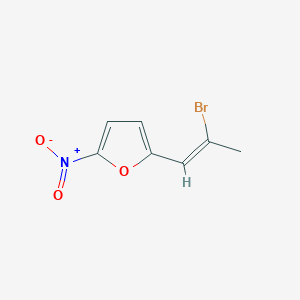


![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)
